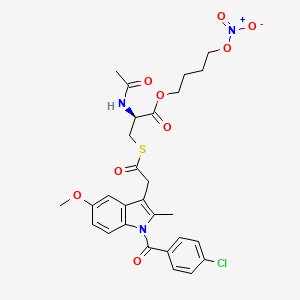
D-Cysteine,N-acetyl-,4-(nitrooxy)butyl ester,1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate(ester)(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NCX 2121 involves the conjugation of indomethacin with a nitric oxide donor. The specific synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves standard organic synthesis techniques such as esterification and amidation .
Industrial Production Methods
Industrial production methods for NCX 2121 are not extensively documented. The compound is typically produced in research laboratories for scientific studies rather than large-scale industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
NCX 2121 undergoes various chemical reactions, including:
Oxidation: The nitric oxide donor part of the molecule can undergo oxidation reactions.
Reduction: The compound can be reduced under specific conditions to release nitric oxide.
Substitution: The indomethacin part of the molecule can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in reactions involving NCX 2121 include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving NCX 2121 include nitric oxide and modified indomethacin derivatives .
Wissenschaftliche Forschungsanwendungen
NCX 2121 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nitric oxide release mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammation and cancer.
Industry: Utilized in the development of new anti-inflammatory and anti-cancer drugs
Wirkmechanismus
NCX 2121 exerts its effects through the release of nitric oxide, which has various biological activities. The nitric oxide released from NCX 2121 interacts with molecular targets such as enzymes and receptors, leading to anti-inflammatory and anti-cancer effects. The indomethacin part of the molecule inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitric oxide-donating NSAIDs: Similar to NCX 2121, these compounds combine NSAIDs with nitric oxide donors to enhance therapeutic effects and reduce side effects.
Indomethacin: The parent compound of NCX 2121, used as a standard NSAID.
Other nitric oxide donors: Compounds that release nitric oxide but do not have the NSAID component
Uniqueness
NCX 2121 is unique because it combines the anti-inflammatory properties of indomethacin with the beneficial effects of nitric oxide. This dual action enhances its therapeutic potential while reducing gastrointestinal and renal toxicity compared to traditional NSAIDs .
Eigenschaften
Molekularformel |
C28H30ClN3O9S |
|---|---|
Molekulargewicht |
620.1 g/mol |
IUPAC-Name |
4-nitrooxybutyl (2S)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate |
InChI |
InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m1/s1 |
InChI-Schlüssel |
VRJSAIFPCMOTPZ-XMMPIXPASA-N |
Isomerische SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C |
Kanonische SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


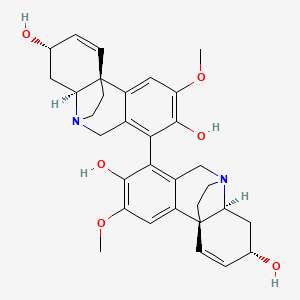

![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)

![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
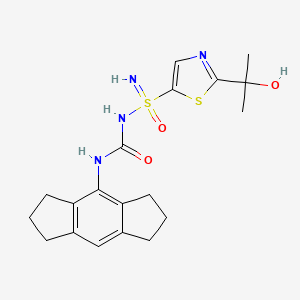
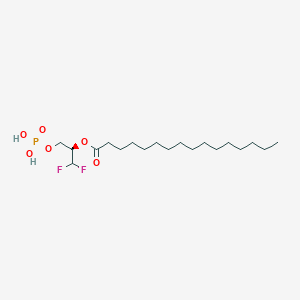


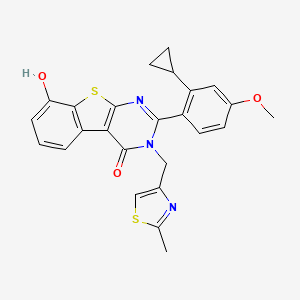
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
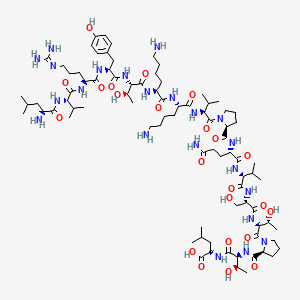
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)

